molecular formula C4H2Br2MgS B054133 3-Bromo-2-thienylmagnesium bromide CAS No. 119277-44-0

3-Bromo-2-thienylmagnesium bromide

Cat. No.: B054133
CAS No.: 119277-44-0
M. Wt: 266.24 g/mol
InChI Key: HZLNIVBOGAQIDY-UHFFFAOYSA-M
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Description

3-Bromo-2-thienylmagnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further bonded to a magnesium bromide group. This unique structure makes it a valuable reagent in various chemical reactions.

Scientific Research Applications

Chemistry: 3-Bromo-2-thienylmagnesium bromide is widely used in organic synthesis to form complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural products.

Biology: In biological research, it is used to modify biomolecules and study their interactions. Its ability to form carbon-carbon bonds makes it useful in the synthesis of biologically active compounds.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its reactivity and versatility make it a valuable tool in various manufacturing processes.

Mechanism of Action

Target of Action

3-Bromo-2-thienylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formations . They are known to react with a variety of electrophilic compounds, including carbonyl compounds, epoxides, and alkyl halides .

Mode of Action

The mode of action of this compound, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to an electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific electrophilic target it reacts with. For example, if the target is a carbonyl compound, the reaction would result in the formation of a secondary or tertiary alcohol .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond in the target molecule . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophilic target .

Action Environment

The action of this compound is highly dependent on the reaction conditions. Grignard reagents are known to be sensitive to moisture and air, and therefore, reactions involving these reagents are typically carried out under anhydrous conditions and under an inert atmosphere . The temperature and solvent can also significantly influence the reaction rate and product yield .

Safety and Hazards

This chemical is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is suspected of causing cancer . It is highly flammable and may cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-thienylmagnesium bromide is typically synthesized through the reaction of 3-bromo-2-thiophene with magnesium in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-Bromo-2-thiophene+Mg3-Bromo-2-thienylmagnesium bromide\text{3-Bromo-2-thiophene} + \text{Mg} \rightarrow \text{this compound} 3-Bromo-2-thiophene+Mg→3-Bromo-2-thienylmagnesium bromide

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-thienylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

    Substitution Reactions: It can replace halogens in organic molecules to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.

    Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.

Major Products:

    Alcohols: Formed from the addition to carbonyl compounds.

    Biaryl Compounds: Resulting from coupling reactions.

    Substituted Thiophenes: Formed through substitution reactions.

Comparison with Similar Compounds

    2-Thienylmagnesium bromide: Similar in structure but lacks the bromine atom on the thiophene ring.

    Phenylmagnesium bromide: Contains a phenyl group instead of a thiophene ring.

    Vinylmagnesium bromide: Contains a vinyl group instead of a thiophene ring.

Uniqueness: 3-Bromo-2-thienylmagnesium bromide is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic addition, coupling, and substitution, sets it apart from other Grignard reagents.

Properties

IUPAC Name

magnesium;3-bromo-2H-thiophen-2-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLNIVBOGAQIDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1Br.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2MgS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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